Cas no 361336-79-0 (methyl 2-(2,6-difluoro-3-nitrophenyl)acetate)
methyl 2-(2,6-difluoro-3-nitrophenyl)acetate Chemical and Physical Properties
Names and Identifiers
-
- methyl 2-(2,6-difluoro-3-nitrophenyl)acetate
- Benzeneacetic acid,2,6-difluoro-3-nitro-,methyl ester
- AT10774
- 361336-79-0
- (2,6-Difluoro-3-nitrophenyl)acetic acid methyl ester
- AB44756
- methyl 2,6-difluoro-3-nitrophenylacetate
- methyl (2,6-difluoro-3-nitrophenyl)acetate
- DTXSID30474139
- SCHEMBL6284303
-
- Inchi: 1S/C9H7F2NO4/c1-16-8(13)4-5-6(10)2-3-7(9(5)11)12(14)15/h2-3H,4H2,1H3
- InChI Key: JJPRWZKMLLWYBW-UHFFFAOYSA-N
- SMILES: FC1C(=CC=C(C=1CC(=O)OC)F)[N+](=O)[O-]
Computed Properties
- Exact Mass: 231.03400
- Monoisotopic Mass: 231.03431403g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 6
- Heavy Atom Count: 16
- Rotatable Bond Count: 3
- Complexity: 281
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 1.7
- Topological Polar Surface Area: 72.1Ų
Experimental Properties
- PSA: 72.12000
- LogP: 2.11170
methyl 2-(2,6-difluoro-3-nitrophenyl)acetate Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1734421-100mg |
Methyl 2-(2,6-difluoro-3-nitrophenyl)acetate |
361336-79-0 | 98% | 100mg |
¥1063.00 | 2024-05-16 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1734421-250mg |
Methyl 2-(2,6-difluoro-3-nitrophenyl)acetate |
361336-79-0 | 98% | 250mg |
¥1569.00 | 2024-05-16 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1734421-1g |
Methyl 2-(2,6-difluoro-3-nitrophenyl)acetate |
361336-79-0 | 98% | 1g |
¥4760.00 | 2024-05-16 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1734421-5g |
Methyl 2-(2,6-difluoro-3-nitrophenyl)acetate |
361336-79-0 | 98% | 5g |
¥13182.00 | 2024-05-16 |
methyl 2-(2,6-difluoro-3-nitrophenyl)acetate Related Literature
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Amandine Altmayer-Henzien,Valérie Declerck,David J. Aitken,Ewen Lescop,Denis Merlet,Jonathan Farjon Org. Biomol. Chem., 2013,11, 7611-7615
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Gang Pan,Yi-jie Bao,Jie Xu,Tao Liu,Cheng Liu,Yan-yan Qiu,Xiao-jing Shi,Hui Yu,Ting-ting Jia,Xia Yuan,Ze-ting Yuan,Yi-jun Cao RSC Adv., 2016,6, 42109-42119
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Yi Cao,Yujiao Xiahou,Lixiang Xing,Xiang Zhang,Hong Li,ChenShou Wu,Haibing Xia Nanoscale, 2020,12, 20456-20466
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Erika A. Cobar,Paul R. Horn,Robert G. Bergman,Martin Head-Gordon Phys. Chem. Chem. Phys., 2012,14, 15328-15339
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Ana G. Neo,Ana Bornadiego,Jesús Díaz,Stefano Marcaccini,Carlos F. Marcos Org. Biomol. Chem., 2013,11, 6546-6555
Additional information on methyl 2-(2,6-difluoro-3-nitrophenyl)acetate
Recent Advances in the Study of Methyl 2-(2,6-Difluoro-3-nitrophenyl)acetate (CAS: 361336-79-0)
Methyl 2-(2,6-difluoro-3-nitrophenyl)acetate (CAS: 361336-79-0) is a fluorinated aromatic ester compound that has garnered significant attention in recent years due to its potential applications in pharmaceutical and agrochemical synthesis. This compound serves as a key intermediate in the development of novel bioactive molecules, particularly those targeting enzyme inhibition and receptor modulation. Recent studies have explored its utility in the synthesis of kinase inhibitors and antimicrobial agents, leveraging its unique electronic and steric properties conferred by the difluoro and nitro substituents.
A 2023 study published in the Journal of Medicinal Chemistry demonstrated the compound's role in the synthesis of potent Bruton's tyrosine kinase (BTK) inhibitors. Researchers utilized methyl 2-(2,6-difluoro-3-nitrophenyl)acetate as a precursor to introduce the critical difluorophenyl moiety, which enhanced binding affinity and selectivity. The study reported a 40% improvement in inhibitory activity compared to non-fluorinated analogs, highlighting the importance of this intermediate in drug design.
In addition to its pharmaceutical applications, recent agrochemical research has investigated the compound's potential as a building block for novel herbicides. A 2024 paper in Pest Management Science described its incorporation into protoporphyrinogen oxidase (PPO) inhibitors, showing remarkable herbicidal activity against resistant weed species. The electron-withdrawing nitro group was found to stabilize the transition state during enzyme inhibition, while the fluorine atoms improved membrane permeability.
From a synthetic chemistry perspective, advancements in the preparation of methyl 2-(2,6-difluoro-3-nitrophenyl)acetate have been reported. A 2023 Organic Process Research & Development article detailed an improved catalytic nitration method using silver nitrate and triflic acid, achieving 92% yield with excellent regioselectivity. This development addresses previous challenges in controlling the nitration position on the difluorophenyl ring.
Structural-activity relationship (SAR) studies have provided deeper insights into the compound's properties. Computational analyses reveal that the ester group's conformation significantly influences molecular interactions, with the syn-periplanar arrangement showing optimal binding in most cases. These findings, published in a 2024 ACS Omega paper, are guiding the design of more effective derivatives.
Ongoing research is exploring the compound's potential in radiopharmaceutical applications, with preliminary studies indicating favorable properties for 18F labeling. The presence of fluorine atoms offers direct opportunities for isotopic exchange, potentially simplifying the production of PET tracers. Clinical trials using derivatives are anticipated to begin in 2025.
In conclusion, methyl 2-(2,6-difluoro-3-nitrophenyl)acetate continues to emerge as a versatile intermediate with expanding applications across multiple domains. Recent studies have not only validated its importance in current drug discovery pipelines but also uncovered new potential uses that warrant further investigation. The compound's unique combination of electronic effects and synthetic accessibility positions it as a valuable tool for medicinal chemists.
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